5-Bromo-3-phenyl salicylic acid
5-Bromo-3-phenyl salicylic acid
The aldo-keto reductase (AKR) enzymes constitute a family of related NADPH-dependent oxidoreductases. The 1C subfamily (AKR1C) includes four human hydroxysteroid dehydrogenases (HSDs), with AKR1C1 being a 20α-HSD and the other three being 3α-HSDs. AKR1C1 metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone. In addition, AKR1C1 actions have been implicated in cancer and in the processing of neuroactive steroids involved in brain function. 5-bromo-3-phenyl Salicyclic acid selectively inhibits AKR1C1 (Ki = 140 nM) over AKR1C2 (K1 = 1.97 µM) and AKR1C3 (Ki = 21 µM). It does not inhibit AKR1C4 at 100 µM.
Brand Name:
Vulcanchem
CAS No.:
99514-99-5
VCID:
VC0005528
InChI:
InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17)
SMILES:
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O
Molecular Formula:
C13H9BrO3
Molecular Weight:
293.11 g/mol
5-Bromo-3-phenyl salicylic acid
CAS No.: 99514-99-5
Cat. No.: VC0005528
Molecular Formula: C13H9BrO3
Molecular Weight: 293.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The aldo-keto reductase (AKR) enzymes constitute a family of related NADPH-dependent oxidoreductases. The 1C subfamily (AKR1C) includes four human hydroxysteroid dehydrogenases (HSDs), with AKR1C1 being a 20α-HSD and the other three being 3α-HSDs. AKR1C1 metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone. In addition, AKR1C1 actions have been implicated in cancer and in the processing of neuroactive steroids involved in brain function. 5-bromo-3-phenyl Salicyclic acid selectively inhibits AKR1C1 (Ki = 140 nM) over AKR1C2 (K1 = 1.97 µM) and AKR1C3 (Ki = 21 µM). It does not inhibit AKR1C4 at 100 µM. |
|---|---|
| CAS No. | 99514-99-5 |
| Molecular Formula | C13H9BrO3 |
| Molecular Weight | 293.11 g/mol |
| IUPAC Name | 5-bromo-2-hydroxy-3-phenylbenzoic acid |
| Standard InChI | InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) |
| Standard InChI Key | HUQWWRUNBHYQLK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O |
| Appearance | Assay:≥95%A crystalline solid |
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